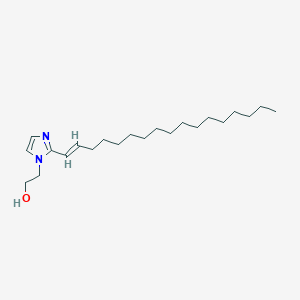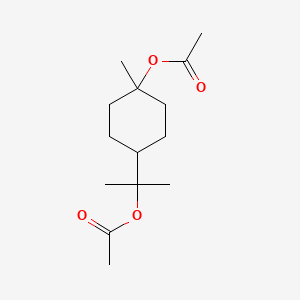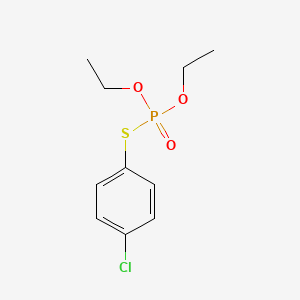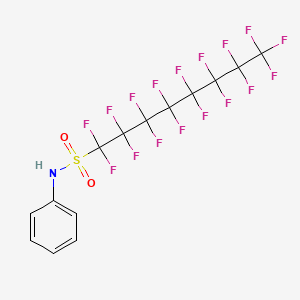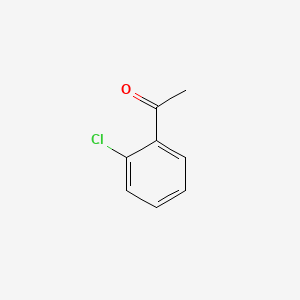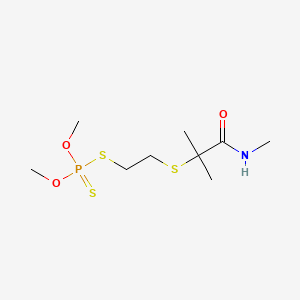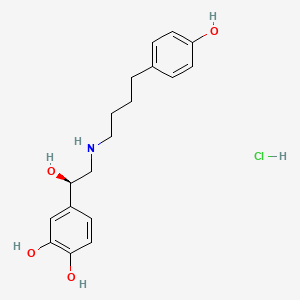
Arbutamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arbutamine Hydrochloride is a synthetic catecholamine primarily used as a cardiac stimulant. It is designed to elicit acute cardiovascular responses similar to those produced by exercise, aiding in diagnosing coronary artery disease in patients who cannot exercise adequately . The compound is known for its positive chronotropic (increase in heart rate) and inotropic (increase in force of contraction) properties .
Scientific Research Applications
Arbutamine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a model compound to study catecholamine behavior and reactions.
Biology: Employed in studies involving adrenergic receptor interactions and cardiovascular responses.
Medicine: Utilized in diagnostic procedures for coronary artery disease and as a cardiac stimulant in stress testing.
Industry: Applied in the development of new cardiovascular drugs and diagnostic agents
Preparation Methods
Synthetic Routes and Reaction Conditions: Arbutamine Hydrochloride can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylbutylamine with catechol derivatives. The synthesis typically involves:
Formation of the Intermediate: The initial step involves the reaction of 4-hydroxyphenylbutylamine with a suitable protecting group to form an intermediate.
Coupling Reaction: The intermediate is then coupled with a catechol derivative under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for the initial synthesis steps.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Arbutamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The catechol moiety can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Halogenated or nitro-substituted derivatives.
Mechanism of Action
Arbutamine Hydrochloride exerts its effects by stimulating beta-adrenergic receptors. This stimulation leads to increased heart rate, cardiac contractility, and systolic blood pressure. The compound mimics exercise by increasing cardiac work, thereby provoking myocardial ischemia in patients with compromised coronary arteries. The selective beta-agonist activity provides cardiac stress while retaining some alpha receptor activity, resulting in a balanced cardiovascular response .
Similar Compounds:
Isoproterenol: Another synthetic catecholamine with similar beta-adrenergic activity but less alpha receptor activity.
Dobutamine: A beta-adrenergic agonist used for similar diagnostic purposes but with different pharmacokinetic properties.
Epinephrine: A natural catecholamine with broader adrenergic receptor activity
Uniqueness: this compound is unique due to its balanced beta and alpha receptor activity, providing a more controlled cardiovascular response compared to other catecholamines. Its specific design for cardiovascular stress testing makes it particularly valuable in diagnosing coronary artery disease .
properties
CAS RN |
125251-66-3 |
|---|---|
Molecular Formula |
C18H24ClNO4 |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H/t18-;/m0./s1 |
InChI Key |
ATBUNPBAFFCFKY-FERBBOLQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O.Cl |
SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
Appearance |
Solid powder |
Other CAS RN |
125251-66-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
arbutamine arbutamine hydrochloride arbutamine hydrochloride, (R)-isomer GenESA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



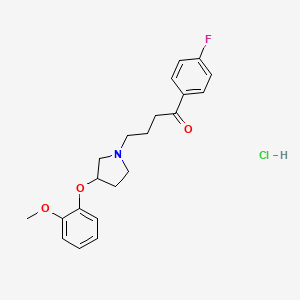
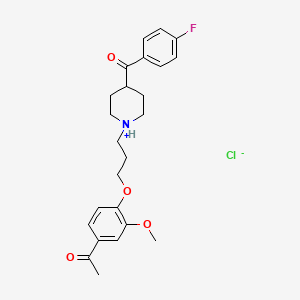
![2-[2-Amino-3-(4-chlorobenzoyl)phenyl]acetic acid](/img/structure/B1665091.png)


